molecular formula C11H10N2O5S B1316255 Pyridinium 3-nitrobenzenesulfonate CAS No. 84752-61-4

Pyridinium 3-nitrobenzenesulfonate

Cat. No. B1316255
CAS RN: 84752-61-4
M. Wt: 282.27 g/mol
InChI Key: WZZFZXZRKPNZOC-UHFFFAOYSA-N
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Description

Pyridinium 3-Nitrobenzenesulfonate is a type of pyridinium salt . It is an unsaturated heterocyclic compound with different functional groups present either on the pyridine ring or at the nitrogen atom . It was initially considered as an effective germicide .


Synthesis Analysis

Pyridinium salts, including Pyridinium 3-Nitrobenzenesulfonate, have been synthesized using various methods . One common method involves quaternization reactions using different synthetic routes: conventional, microwave, and ultrasound . The reactions were carried out using pyridine-3-aldoxime, pyridine-4-aldoxime, isonicotinamide, and nicotinamide as nucleophiles and three different dihaloalkanes as electrophiles .


Molecular Structure Analysis

The molecular weight of Pyridinium 3-Nitrobenzenesulfonate is 282.27 . The molecular formula is C5H5N·C6H5NO5S .


Chemical Reactions Analysis

Pyridinium salts, including Pyridinium 3-Nitrobenzenesulfonate, have been used in a wide range of research topics due to their synthetic routes and reactivity . They have played an intriguing role as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .


Physical And Chemical Properties Analysis

Pyridinium 3-Nitrobenzenesulfonate appears as a white to light yellow powder or crystal . It has a melting point of 119-122 degrees Celsius .

Scientific Research Applications

Reactivity Studies

The study of substituted 2-phenylethyl m-nitrobenzenesulfonates with pyridines, including pyridinium 3-nitrobenzenesulfonate, provides insights into the reaction kinetics and structure-reactivity correlations. The reactivity is influenced by electron-donating and electron-withdrawing substituents, which affect bond formation between carbon and nitrogen atoms in the molecules. This research is crucial for understanding the fundamental aspects of organic reaction mechanisms (Yoh, Yang, & Han, 1987).

Nonlinear Optics

Pyridinium 3-nitrobenzenesulfonate is used in the synthesis of thienyl-substituted pyridinium derivatives for applications in second-order nonlinear optics. This involves investigating the crystal structures and optical properties of these compounds, which are important for developing materials with specific optical characteristics (Dai, Tan, Ye, & Yang, 2014).

Fluorescence and Sensing Applications

The formation of pyridinium salts through specific reactions, such as the Rh(III)-catalyzed C-H activation reaction, has been explored for their fluorescence properties. These salts, including those derived from pyridinium 3-nitrobenzenesulfonate, can be functionalized for applications in sensing, such as detecting nitrobenzene in environmental samples (Han, Shim, Kim, & Jun, 2018).

Electrochemistry

The study of pyridinium ion transfer across different interfaces, such as water/nitrobenzene, is crucial in understanding the electrochemical behavior of these ions. This research provides valuable data on diffusion coefficients, standard potentials, and energy changes, which are essential for applications in electrochemistry and battery technology (Heli, Mahjani, Jafarian, Gobal, Mousavi, & Shamsipur, 2002).

Analytical Chemistry

In analytical chemistry, pyridinium 3-nitrobenzenesulfonate plays a role in the synthesis of specific compounds, such as 2-(p-nitrobenzenesulfonamido)-pyridine, which has been studied for its chemical properties and potential applications in drug discovery and other analytical applications (Weber, Lalich, & Major, 1941).

Safety And Hazards

Pyridinium 3-Nitrobenzenesulfonate may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Pyridinium salts, including Pyridinium 3-Nitrobenzenesulfonate, have been used in various applications ranging from biological to industrial applications . They have been used as antimicrobial, anti-malarial, anticancer, and anticholinergic inhibitors . Future research may continue to explore these applications and potentially discover new uses for these compounds.

properties

IUPAC Name

3-nitrobenzenesulfonate;pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZFZXZRKPNZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1.C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583481
Record name Pyridin-1-ium 3-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium 3-nitrobenzenesulfonate

CAS RN

84752-61-4
Record name Pyridin-1-ium 3-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium 3-Nitrobenzenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the function of pyridinium 3-nitrobenzenesulfonate in the synthesis of taxane derivatives?

A1: Pyridinium 3-nitrobenzenesulfonate acts as an acid catalyst in the synthesis of taxane derivatives. Specifically, it facilitates the reaction between a compound represented by formula (2) in the research paper and 1-dimethoxymethyl naphthalene. This reaction forms an oxazolidine methyl ester derivative, a crucial intermediate in the multi-step synthesis of the final taxane derivative [].

Q2: Are there alternative acid catalysts to pyridinium 3-nitrobenzenesulfonate for this reaction, and how do they compare?

A2: Yes, the research mentions other possible acid catalysts for this reaction, including pyridinium p-toluenesulfonate and pyridinium benzenesulfonate. The paper doesn't provide a direct comparison of their effectiveness or potential advantages/disadvantages. Further research would be needed to evaluate if these alternatives offer any benefits in terms of yield, purity, or reaction conditions [].

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